molecular formula C17H13P B14359099 3,5-Diphenylphosphinine CAS No. 90543-75-2

3,5-Diphenylphosphinine

Cat. No.: B14359099
CAS No.: 90543-75-2
M. Wt: 248.26 g/mol
InChI Key: UMTBAYTWVYCGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenylphosphinine is an organophosphorus compound characterized by the presence of two phenyl groups attached to a phosphinine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylphosphinine typically involves the reaction of phosphinine with phenyl lithium or phenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenylphosphinine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinines depending on the reagents used.

Scientific Research Applications

3,5-Diphenylphosphinine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 3,5-Diphenylphosphinine involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The phosphinine ring’s electronic properties allow it to stabilize reactive intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

    Diphenylphosphine: Similar in structure but lacks the phosphinine ring.

    Triphenylphosphine: Contains three phenyl groups attached to phosphorus.

    Phosphinine: The parent compound without phenyl substitutions.

Uniqueness: 3,5-Diphenylphosphinine is unique due to the presence of both phenyl groups and the phosphinine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

90543-75-2

Molecular Formula

C17H13P

Molecular Weight

248.26 g/mol

IUPAC Name

3,5-diphenylphosphinine

InChI

InChI=1S/C17H13P/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H

InChI Key

UMTBAYTWVYCGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CP=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.